molecular formula C23H28N4O3 B303622 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303622
Peso molecular: 408.5 g/mol
Clave InChI: ZBUWMDASKBKOJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as JNJ-40411813, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. JNJ-40411813 has been developed as a potential drug candidate for the treatment of these diseases.

Mecanismo De Acción

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its therapeutic effects by inhibiting PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile enhances insulin signaling and improves glucose uptake in muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects
2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects in animal models. In obese and diabetic mice, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile improves glucose tolerance and insulin sensitivity. The compound also reduces body weight and adiposity in these animals. In addition, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to improve lipid metabolism and reduce inflammation in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, the compound has some limitations for lab experiments. 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a small molecule inhibitor and may have off-target effects. In addition, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Direcciones Futuras

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies and is currently being developed as a potential drug candidate for the treatment of type 2 diabetes and obesity. Future research directions for 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include:
1. Further preclinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models.
2. Clinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.
3. Studies to investigate the mechanism of action of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its effects on insulin signaling and glucose homeostasis.
4. Studies to evaluate the potential of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of type 2 diabetes and obesity.
5. Development of more potent and selective inhibitors of PTP1B for the treatment of these diseases.

Métodos De Síntesis

The synthesis of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in the literature. The compound is prepared in several steps starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system and the introduction of a morpholine and a nitrile group. The final compound is obtained in good yield and purity.

Aplicaciones Científicas De Investigación

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic effects. In vitro studies have shown that 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent inhibitor of PTP1B with an IC50 value of 13 nM. The compound has also been shown to improve insulin sensitivity in cultured cells and in animal models of obesity and diabetes.

Propiedades

Nombre del producto

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C23H28N4O3

Peso molecular

408.5 g/mol

Nombre IUPAC

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-5-4-6-16(11-15)29-3)17(14-24)22(25)27(18)26-7-9-30-10-8-26/h4-6,11,20H,7-10,12-13,25H2,1-3H3

Clave InChI

ZBUWMDASKBKOJL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.